molecular formula C24H19As B14666747 Biphenyl-4-yl(diphenyl)arsane CAS No. 47433-69-2

Biphenyl-4-yl(diphenyl)arsane

Cat. No.: B14666747
CAS No.: 47433-69-2
M. Wt: 382.3 g/mol
InChI Key: NVTVBOHCXSAJON-UHFFFAOYSA-N
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Description

Biphenyl-4-yl(diphenyl)arsane is an organoarsenic compound characterized by the presence of biphenyl and diphenyl groups attached to an arsenic atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of biphenyl-4-yl(diphenyl)arsane typically involves the reaction of biphenyl-4-yl lithium or biphenyl-4-yl magnesium bromide with diphenylarsenic chloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure complete reaction and to avoid side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Biphenyl-4-yl(diphenyl)arsane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form arsenic oxides.

    Reduction: Reduction reactions can convert the arsenic center to lower oxidation states.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the arsenic atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Biphenyl-4-yl(diphenyl)arsane has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of advanced materials and as a component in electronic devices.

Mechanism of Action

The mechanism of action of biphenyl-4-yl(diphenyl)arsane involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can modulate the activity of the targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tris(biphenyl-4-yl)arsane: Similar structure but with three biphenyl groups attached to the arsenic atom.

    Diphenylarsinic acid: Contains two phenyl groups and an arsenic atom with an additional hydroxyl group.

Uniqueness

Biphenyl-4-yl(diphenyl)arsane is unique due to its specific combination of biphenyl and diphenyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

47433-69-2

Molecular Formula

C24H19As

Molecular Weight

382.3 g/mol

IUPAC Name

diphenyl-(4-phenylphenyl)arsane

InChI

InChI=1S/C24H19As/c1-4-10-20(11-5-1)21-16-18-24(19-17-21)25(22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-19H

InChI Key

NVTVBOHCXSAJON-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)[As](C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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